A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Executive Summary
This guide provides an in-depth exploration of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole core is a recognized pharmacophore, and this specific derivative exhibits a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibition properties.[1][2][3] This document details a reliable, multi-step synthetic pathway starting from 4-chlorobenzoic acid. Furthermore, it establishes a comprehensive framework for the structural and purity verification of the synthesized compound using modern spectroscopic techniques, including FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded resource on this versatile molecule.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered immense attention in pharmaceutical research due to its unique electronic properties and structural stability.[2] It is considered a "privileged scaffold" in medicinal chemistry, as its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4][5][6][7] The oxadiazole core often acts as a bioisostere for amide and ester functional groups, enhancing properties like metabolic stability and bioavailability.
The target molecule, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, incorporates several key features that contribute to its bioactivity. The 4-chlorophenyl group provides a lipophilic character, while the 1,3,4-oxadiazole ring acts as a rigid linker and a hydrogen bond acceptor. The thiol (-SH) group at the 2-position is particularly important; it is a versatile functional handle for synthesizing a variety of S-substituted derivatives and can also participate in crucial interactions with biological targets.[3][8] This compound is not only a potent bioactive agent in its own right but also a critical building block for the development of novel therapeutic agents and advanced materials.[1]
Synthesis Methodology: A Step-by-Step Approach
The synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is most effectively achieved through a well-established multi-step pathway starting from readily available 4-chlorobenzoic acid. This route is favored for its reliability and good overall yield.
Principle and Rationale
The core of this synthesis involves the construction of the 1,3,4-oxadiazole ring via the cyclization of an acylhydrazide intermediate. The overall process can be broken down into three primary stages:
-
Esterification: 4-chlorobenzoic acid is converted to its methyl ester. This initial step is crucial as it activates the carbonyl group, making it more susceptible to nucleophilic attack in the subsequent step.
-
Hydrazinolysis: The methyl ester reacts with hydrazine hydrate to form 4-chlorobenzohydrazide. This acylhydrazide is the key precursor containing the N-N bond necessary for forming the oxadiazole ring.
-
Cyclization: The acylhydrazide is treated with carbon disulfide in a basic alcoholic solution. The carbon disulfide provides the carbon atom for the C=S (thione) group, and the base facilitates the intramolecular cyclization to yield the final 1,3,4-oxadiazole-2-thiol.[9][10][11]
Overall Reaction Scheme
Caption: Multi-step synthesis of the target compound.
Detailed Experimental Protocol
Materials: 4-chlorobenzoic acid, Methanol (absolute), Sulfuric acid (conc.), Hydrazine hydrate (99%), Ethanol (absolute), Carbon disulfide, Potassium hydroxide, Hydrochloric acid (conc.), Distilled water.
Step 1: Synthesis of Methyl 4-chlorobenzoate
-
In a round-bottom flask, dissolve 4-chlorobenzoic acid in an excess of absolute methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.
Step 2: Synthesis of 4-Chlorobenzohydrazide
-
Dissolve the crude methyl 4-chlorobenzoate from the previous step in absolute ethanol.
-
Add an excess of hydrazine hydrate (99%) to the solution.
-
Reflux the mixture for 6-8 hours, during which a solid precipitate should form.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold ethanol, and dry to obtain 4-chlorobenzohydrazide.
Step 3: Synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol [3][9]
-
In a flask, dissolve 4-chlorobenzohydrazide and potassium hydroxide in absolute ethanol.
-
Cool the solution in an ice bath and add carbon disulfide dropwise while stirring.
-
Allow the mixture to stir at room temperature for 12-16 hours.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. A solid precipitate will form.[11]
-
Filter the precipitate, wash thoroughly with cold distilled water until the washings are neutral, and then dry.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure white crystals of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.[1][12]
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This involves a combination of physical measurements and spectroscopic analysis.
Physicochemical Properties
A summary of the key physical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClN₂OS | [1][13] |
| Molecular Weight | 212.66 g/mol | [1][13] |
| Appearance | White amorphous powder/solid | [1][13] |
| Melting Point | 170-176 °C | [1][13][14] |
| Purity (Typical) | ≥ 97% (HPLC) | [1][13] |
Spectroscopic Analysis
Spectroscopy provides an unambiguous confirmation of the molecular structure.
Caption: Experimental workflow for synthesis and characterization.
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum reveals the key functional groups present in the molecule. The absence of N-H stretching bands from the hydrazide precursor and the appearance of characteristic oxadiazole and thiol/thione bands are key indicators of successful synthesis.
| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |
| S-H Stretch | ~2550-2600 | Indicates the presence of the thiol tautomer.[15] Often weak. |
| C=S Stretch | ~1250-1300 | Indicates the presence of the thione tautomer. |
| C=N Stretch | ~1610-1670 | Confirms the imine bond within the oxadiazole ring.[16][17] |
| Aromatic C=C | ~1500-1600 | Stretching vibrations of the chlorophenyl ring.[15] |
| C-O-C Stretch | ~1000-1100 | Asymmetric stretching of the ether linkage in the oxadiazole ring.[15] |
| C-Cl Stretch | ~700-800 | Confirms the presence of the chloro-substituent on the phenyl ring.[16] |
Note: The compound can exist in thiol-thione tautomerism. In solid state and in solution, the thione form often predominates.[9][18]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons on the 4-chlorophenyl ring will appear as two distinct doublets (an AA'BB' system) due to the symmetrical substitution pattern. A broad singlet in the downfield region (δ 13-15 ppm) is characteristic of the labile N-H proton of the thione tautomer or the S-H of the thiol tautomer.[15]
-
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The two carbons of the oxadiazole ring (C2 and C5) are highly deshielded and appear far downfield.
| Expected ¹H & ¹³C NMR Data | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm) |
| Aromatic Protons (d, 2H, J ≈ 8.8 Hz) | ~7.60-7.80 |
| Aromatic Protons (d, 2H, J ≈ 8.8 Hz) | ~7.90-8.10 |
| N-H / S-H Proton (s, 1H, broad) | ~14.0-15.0 |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm) |
| Aromatic Carbons (4 signals) | ~125.0 - 138.0 |
| Oxadiazole Carbon (C5) | ~159.0 - 165.0 |
| Oxadiazole Carbon (C2, Thione) | ~175.0 - 182.0 |
(Note: Exact chemical shifts can vary based on solvent and concentration. The provided data is based on typical values for similar structures.)[15][19][20]
3.2.3. Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the compound. In Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS), the spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z corresponding to the calculated molecular weight (212.66). The characteristic isotopic pattern of chlorine (a ~3:1 ratio for the M and M+2 peaks) provides definitive evidence for the presence of a single chlorine atom in the structure.
Applications and Future Perspectives
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is a molecule with demonstrated and potential utility across several scientific domains:
-
Pharmaceutical Development: The compound itself has shown good minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.[3] Its derivatives have been explored as potent inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases.[3] The scaffold is a cornerstone for developing new antimicrobial and anticancer agents.[1][2][7]
-
Agrochemicals: Due to its antifungal properties, this compound and its derivatives serve as leads in the development of new fungicides to protect crops and enhance agricultural productivity.[1]
-
Material Science: The rigid, stable heterocyclic structure makes it a candidate for incorporation into advanced polymers, potentially enhancing their thermal and chemical stability.[1]
-
Synthetic Chemistry: As a versatile building block, the thiol group can be easily alkylated or otherwise functionalized, providing access to large libraries of new chemical entities for screening in drug discovery programs.[3][8]
Future research will likely focus on the synthesis of novel derivatives, in-depth evaluation of their mechanisms of action in various biological systems, and exploration of their potential in materials science applications.
Conclusion
This guide has outlined a robust and reproducible methodology for the synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. The described multi-step process, beginning with 4-chlorobenzoic acid, is both practical and efficient. Furthermore, a comprehensive characterization protocol using FT-IR, NMR, and mass spectrometry has been detailed, providing the necessary tools to ensure the structural integrity and purity of the final product. The significant and diverse biological activities associated with this molecule underscore its importance as a valuable scaffold for continued research in drug discovery and applied chemistry.
References
- Chem-Impex International. (n.d.). 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol.
- ChemicalBook. (n.d.). 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
- Al-Ostath, A., et al. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- Sigma-Aldrich. (n.d.). 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol 97%.
- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry.
- ResearchGate. (n.d.). Possible applications of 1,3,4-oxadiazole derivatives.
- World Journal of Pharmaceutical Sciences. (n.d.). View of Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. Retrieved from World Journal of Pharmaceutical Sciences.
- Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences.
- MDPI. (n.d.). Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review.
- Nowak, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2436.
- Bawa, S., & Kumar, S. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
- Al-Janabi, A. S. M., et al. (2011). Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals. Oriental Journal of Chemistry.
- SciELO. (n.d.). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies.
- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
- Saeed, A., et al. (n.d.). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.
- National Institutes of Health. (n.d.). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents.
- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
- ResearchGate. (n.d.). (PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. jchemrev.com [jchemrev.com]
- 10. Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-(4-Chlorphenyl)-1,3,4-oxadiazol-2-thiol 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE-2-THIOL CAS#: [m.chemicalbook.com]
- 15. asianpubs.org [asianpubs.org]
- 16. scielo.br [scielo.br]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
